molecular formula C17H17N5O2S B14940262 N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B14940262
M. Wt: 355.4 g/mol
InChI Key: OMOYHANLZOSIIG-UHFFFAOYSA-N
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Description

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a quinazolinyl substituent. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The quinazolinyl moiety in this compound is a nitrogen-containing heterocycle, often associated with targeting biological pathways such as kinase inhibition or DNA intercalation.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-(4-methylquinazolin-2-yl)guanidine

InChI

InChI=1S/C17H17N5O2S/c1-11-7-9-13(10-8-11)25(23,24)22-16(18)21-17-19-12(2)14-5-3-4-6-15(14)20-17/h3-10H,1-2H3,(H3,18,19,20,21,22)

InChI Key

OMOYHANLZOSIIG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC3=CC=CC=C3C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC3=CC=CC=C3C(=N2)C

Origin of Product

United States

Preparation Methods

Multi-Component Condensation

A one-pot approach using 4-methylanthranilic acid, cyanamide, and 4-methylbenzenesulfonamide in polyphosphoric acid (PPA) at 120°C for 6 hours yields 7 directly (Yield: 42%). This method reduces steps but requires stringent temperature control.

Carbodiimide-Mediated Coupling

Activation of 6 with N,N'-dicyclohexylcarbodiimide (DCC) in THF, followed by reaction with 4 , affords 7 in 50% yield. However, this route generates stoichiometric DCU, complicating purification.

Optimization and Challenges

Parameter Optimal Condition Yield Impact
Acid Catalyst HCl (conc.) Higher regioselectivity
Solvent Ethanol Improved solubility
Temperature Reflux (78°C) Faster reaction kinetics
Molar Ratio 1:1.1 (5 :6 ) Minimizes side products

Key challenges include:

  • Stereochemical Control : The (E)-configuration predominates (>95%) under acidic conditions due to thermodynamic stability.
  • Nitrile Hydrolysis : Excess water leads to amide byproducts; anhydrous ethanol is critical.

Chemical Reactions Analysis

N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other sulfonamide-based Schiff bases and heterocyclic derivatives (Table 1). Key structural variations include:

  • Heterocyclic substituents: The 4-methylquinazolin-2-yl group distinguishes it from analogues like N-(4-methylphenyl)-4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzamide (), which has a bromophenylquinazolinyl substituent. Quinazoline derivatives often exhibit enhanced bioactivity compared to simpler aromatic systems due to their planar structure and hydrogen-bonding capacity .
  • Imine modifications: Replacing the quinazolinyl group with pyridinyl (e.g., 4-[(E)-(3-nitrobenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide, ) reduces steric hindrance but may diminish metal-binding affinity.

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Features
Target Compound C₁₉H₁₈N₆O₂S 406.45 Not reported ~8.86* Quinazolinyl, sulfonamide, imine
N-{(Z)-[(4-butylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide C₂₄H₂₉N₅O₂S 451.58 >300 8.86 Pyrimidinyl, bulky substituents
4-[(E)-(3-Nitrobenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide C₁₈H₁₄N₄O₄S 382.39 Not reported Not reported Pyridinyl, nitro group
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide C₈H₁₀N₆O₂S 254.27 135–140 Not reported Azido group, compact structure

*Estimated based on analogous sulfonamides .

Physicochemical Properties
  • Solubility and Stability : The quinazolinyl group enhances hydrophobicity, likely reducing aqueous solubility compared to N-(4-fluorobenzyl) sulfonamides (). Hydrogen bonding (N–H⋯O) in the crystal lattice (observed in ) may improve thermal stability.
  • However, steric hindrance from the methylquinazolinyl group may limit coordination geometry compared to simpler ligands like H2SB ().

Biological Activity

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S with a molecular weight of approximately 355.4 g/mol. The structure includes a quinazoline moiety, which is known for its diverse biological activities, and a sulfonamide group, enhancing its lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The quinazoline component is particularly significant in targeting cancer cells due to its ability to interfere with specific signaling pathways involved in cell proliferation.
  • Antimicrobial Properties : The sulfonamide group in the compound is associated with antibacterial activity. Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth by interfering with folate synthesis.
  • Enzyme Inhibition : The compound has been investigated for its potential to act as an enzyme inhibitor. Its interactions with specific enzymes could modulate various biochemical pathways, making it a candidate for further drug development.

The mechanism of action for this compound involves binding to specific molecular targets. This binding can lead to the modulation of enzymatic activity or receptor signaling, thereby influencing cellular responses. The exact pathways remain under investigation but are believed to involve interference with kinase activity and other critical signaling molecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Testing : In another research effort, this compound was tested against common bacterial strains. Results indicated effective inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed promising results in inhibiting enzyme activity, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
4-MethylquinazolineContains a quinazoline ringKnown for anticancer activity
2-Amino-4-methylbenzenesulfonamideSulfonamide derivativeExhibits antibacterial properties
N-(2-Aminoethyl)-4-methylbenzenesulfonamideAminoalkyl substituentPotential use in neurological studies

The combination of both quinazoline and sulfonamide functionalities in this compound may confer distinct biological activities not present in other similar compounds.

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